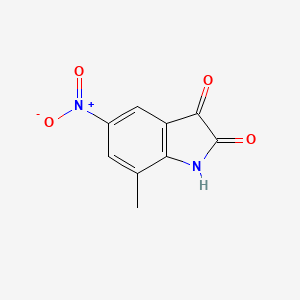

7-甲基-5-硝基靛红

描述

7-Methyl-5-nitroisatin is a chemical compound used in scientific research . Its unique properties make it valuable for various applications, including drug discovery and organic synthesis. It is used for R&D purposes and not advised for medicinal, household, or other uses .

Synthesis Analysis

The synthesis of isatin-pyrrole derivatives, which could include 7-Methyl-5-nitroisatin, has been reported . These derivatives were obtained from the appropriate isatins with pyrrole, with good yields and purity . The product structures were confirmed through spectroscopy methods .

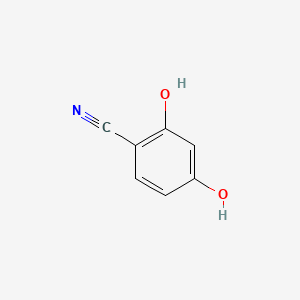

Molecular Structure Analysis

The molecular formula of 7-Methyl-5-nitroisatin is C9H6N2O4 and its molecular weight is 206.15 . Further structural elucidation of 5-nitroisatin was confirmed by performing 2D heteronuclear single quantum correlation experiments .

科学研究应用

CDK2 酶抑制剂

5-硝基靛红衍生物,包括 7-甲基-5-硝基靛红,是针对抗癌治疗的环腺苷酸依赖性蛋白激酶 2 (CDK2) 的新型抑制剂 . 基于 ADMET(吸收、分布、代谢、排泄、毒性)方法进行的研究允许对测试药物的理化参数进行基本评估 .

抗癌治疗

这些化合物正在研究其在开发新的抗癌疗法中的潜力 . 它们抑制 CDK2 酶,它是癌症治疗中的一个关键靶点 .

药物固定化

5-硝基靛红衍生物也正在研究其在使用 C60 富勒烯衍生的纳米载体进行药物固定化方面的潜力 . 这一过程通常可以提高生物活性,同时减少与药物物质毒性相关的副作用 .

潜在的抗菌剂

7-甲基-5-硝基靛红正在研究作为潜在的抗菌剂 . 它用于制备螺[吲哚-噻唑烷酮],一种药用上重要的骨架 .

潜在的抗真菌剂

除了其抗菌特性外,7-甲基-5-硝基靛红也正在探索作为潜在的抗真菌剂 .

ADMET 分析

5-硝基靛红衍生物,包括 7-甲基-5-硝基靛红,的 ADMET 分析表明测试物质具有良好的口服吸收、膜渗透性和生物利用度 . 对测试药物的代谢活性及毒性的分析表明,在测试物质的毒性方面没有明显的危害 .

作用机制

Target of Action

The primary target of 7-Methyl-5-nitroisatin is the cyclin-dependent kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle, and its overexpression is often associated with the development of cancers .

Mode of Action

7-Methyl-5-nitroisatin interacts with CDK2 as a competitive inhibitor . By binding to the active site of CDK2, 7-Methyl-5-nitroisatin prevents the enzyme from interacting with its natural substrates, thereby inhibiting its activity .

Biochemical Pathways

The inhibition of CDK2 by 7-Methyl-5-nitroisatin affects the cell cycle regulation pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, 7-Methyl-5-nitroisatin can halt cell cycle progression, leading to the suppression of cell proliferation .

Pharmacokinetics

The ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of 7-Methyl-5-nitroisatin have been studied . The compound shows good oral absorption, membrane permeability, and bioavailability . Its solubility in water is low, which may affect its bioavailability .

Result of Action

The molecular effect of 7-Methyl-5-nitroisatin’s action is the inhibition of CDK2 activity, leading to cell cycle arrest . On a cellular level, this results in the suppression of cell proliferation, making 7-Methyl-5-nitroisatin a potential anticancer agent .

Action Environment

The action, efficacy, and stability of 7-Methyl-5-nitroisatin can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s solubility and hence its bioavailability .

安全和危害

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . Following skin contact, contaminated clothing should be taken off immediately and the skin should be washed off with soap and plenty of water .

未来方向

属性

IUPAC Name |

7-methyl-5-nitro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c1-4-2-5(11(14)15)3-6-7(4)10-9(13)8(6)12/h2-3H,1H3,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREHMPHOKRQMFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)C2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405570 | |

| Record name | 7-Methyl-5-nitroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70343-13-4 | |

| Record name | 7-Methyl-5-nitroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

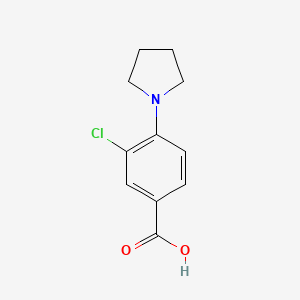

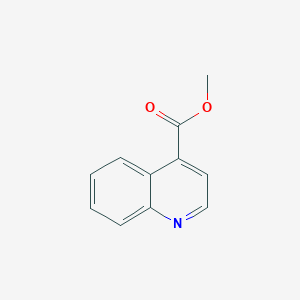

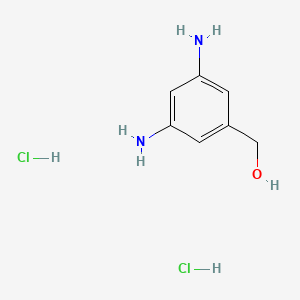

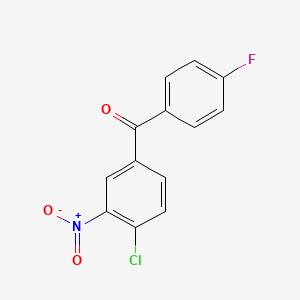

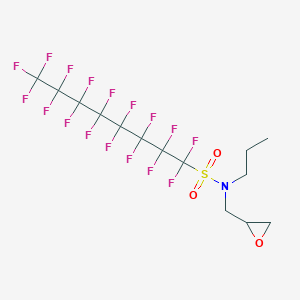

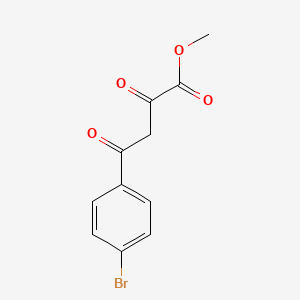

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

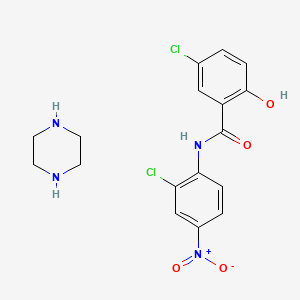

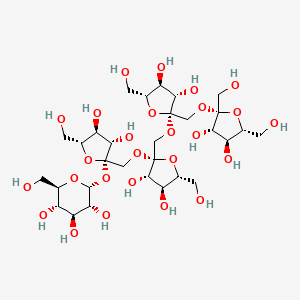

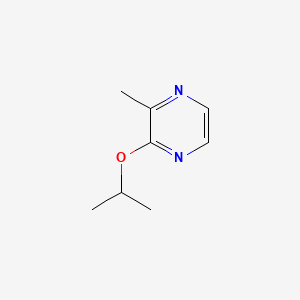

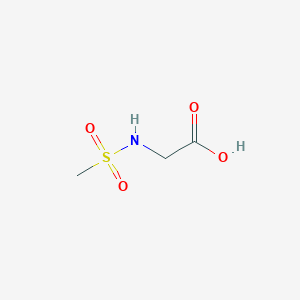

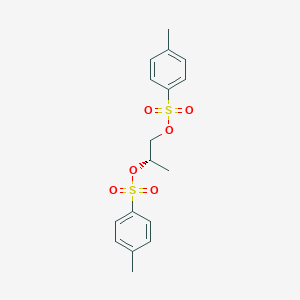

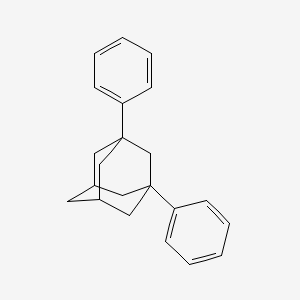

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine](/img/structure/B1587384.png)